2-(Formylamino)pyridine

Übersicht

Beschreibung

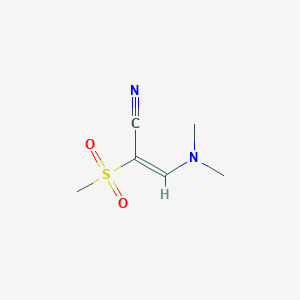

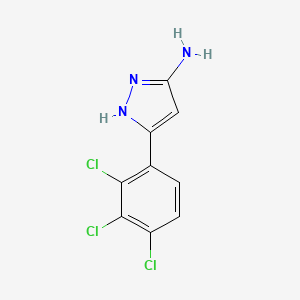

2-(Formylamino)pyridine is a chemical compound that has been studied for its unique nuclear magnetic resonance (NMR) spectra. The NMR spectra of this compound, along with a related molecule, 2-formylamino-γ-picoline, have been recorded under various conditions, revealing the existence of two forms at low temperatures. These forms differ significantly in the chemical shifts of the ring proton-3 due to the orientation of the formylamino group, which exhibits large magnetic anisotropy. At higher temperatures, coalescence of the signals from these protons has been observed, indicating a change in the dynamic behavior of the compound. The molecular structure of 2-(formylamino)pyridine has been concluded to be planar .

Synthesis Analysis

A practical and efficient method for synthesizing substituted 2-aminopyridines, which can be related to 2-(formylamino)pyridine, involves the reaction of pyridine N-oxides with activated isocyanides. This one-pot, two-step process yields up to 84% of the desired product. The synthesis includes an in situ deprotection of an isolable N-formylaminopyridine intermediate, which is a crucial step in the formation of 2-aminopyridines, especially when other methods are not successful .

Molecular Structure Analysis

The planarity of the 2-(formylamino)pyridine molecule has been established through NMR spectroscopy. The orientation of the formylamino group and its magnetic anisotropy significantly affect the chemical shifts observed in the NMR spectra. This planar structure is important for understanding the electronic and magnetic properties of the compound, which can influence its reactivity and interactions with other molecules .

Chemical Reactions Analysis

In a related study, the transformation of 3,4-bis(formylamino)pyridine into 4-nitro-1,2,3-triazolo[4,5-c]pyridine 2-oxide was observed when treated with a nitrating mixture of concentrated nitric and sulfuric acids. This reaction showcases the reactivity of formylamino groups on the pyridine ring under strongly acidic and oxidative conditions. The resulting triazolo-pyridine compound could then be reduced to form 4-amino-1,2,3-triazolo[4,5-c]pyridine, demonstrating the potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(formylamino)pyridine are closely related to its molecular structure and the presence of the formylamino group. The planar structure and the magnetic anisotropy of the formylamino group contribute to the unique NMR spectral properties, which can be used to deduce the orientation and electronic environment of the protons in the molecule. The temperature-dependent behavior of the NMR signals indicates that the physical properties of the compound are influenced by its dynamic equilibrium between different forms . Additionally, the ability of related compounds to stabilize multi-nuclear complexes with metal ions, as seen in the case of 2,6-bis(phenylamino)pyridine, suggests that 2-(formylamino)pyridine could also participate in complex formation, which would be an important aspect of its chemical properties .

Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance (NMR) Spectroscopy

2-(Formylamino)pyridine and related compounds like 2-formylamino-γ-picoline have been studied using NMR spectroscopy. At low temperatures, these compounds exist in two forms, which differ significantly in the chemical shifts of their protons due to the orientation of the formylamino group. This research provides insight into the molecular structures of these compounds, which are concluded to be planar (Enomoto & Kondo, 1972).

Organic Synthesis

The compound is also involved in organic synthesis processes. For instance, 3,4-bis(formylamino)pyridine reacts with concentrated nitric and sulfuric acids to yield 4-nitro-1,2,3-triazolo[4,5-c]pyridine 2-oxide, demonstrating the transformative capabilities of formylamino pyridines under specific conditions (Yutilov & Smolyar, 2004).

Synthetic Chemistry

In synthetic chemistry, the Comins-Meyers amide, which includes 2-(N-methyl-N-formylamino)pyridine, is highlighted for its effectiveness in formylation reactions. These reactions are fundamental in incorporating formyl groups into structures for further derivatization, indicating the compound's utility in the synthesis of natural products and biologically active substances (Monticelli et al., 2016).

Catalytic Reactions

Formylamino pyridines are also significant in catalytic reactions. For example, the direct arylation reactions of pyridine N-oxides with aryl bromides are highly efficient and selective, illustrating the potential of using pyridine N-oxides, including formylamino derivatives, in palladium-catalyzed cross-coupling reactions (Campeau et al., 2005).

Telomerase Inhibition and Cancer Research

In cancer research, derivatives of pyridine-2-carboxylate, including those prepared from 6-formyl-2-carboxylic acid, have been investigated for their telomerase inhibitory activities. Some derivatives, like the 3,4-dichlorothiophenol ester, show significant in vitro and in vivo tumor suppression activities, highlighting the potential therapeutic applications of formylamino pyridine derivatives (Jew et al., 2003).

Wirkmechanismus

Target of Action

The primary targets of 2-(Formylamino)pyridine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

2-(Formylamino)pyridine interacts with its targets by inhibiting their expression and activities . This results in a decrease in the inflammatory response, as these mediators are responsible for promoting inflammation . The suppression of these targets by 2-(Formylamino)pyridine is competitive and reversible .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation . By inhibiting the expression and activities of certain inflammatory mediators, 2-(Formylamino)pyridine disrupts the normal progression of the inflammatory response . This can lead to downstream effects such as a reduction in the symptoms of inflammation .

Result of Action

The result of 2-(Formylamino)pyridine’s action is a reduction in the inflammatory response . By inhibiting the expression and activities of certain inflammatory mediators, the compound can decrease inflammation and alleviate the associated symptoms .

Safety and Hazards

Zukünftige Richtungen

2-(Formylamino)pyridine is widely used in different scientific fields, including chemistry, materials science, and pharmacology, due to its unique physical and chemical properties. Future research may focus on exploring its potential applications in these and other areas.

Relevant Papers Several papers have been identified that discuss 2-(Formylamino)pyridine and related compounds. These include studies on the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines , as well as research on the synthesis of substituted pyridines with diverse functional groups . Further analysis of these and other relevant papers would provide more detailed insights into the properties and applications of 2-(Formylamino)pyridine.

Eigenschaften

IUPAC Name |

N-pyridin-2-ylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-5-8-6-3-1-2-4-7-6/h1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCSAAHHSOQRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396339 | |

| Record name | N-(2-Pyridyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Formylamino)pyridine | |

CAS RN |

34813-97-3 | |

| Record name | N-(2-Pyridyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(pyridin-2-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(formylamino)pyridine in the context of the research on halo-1,8-naphthyridines?

A: The study found that 2-(formylamino)pyridine is formed as an unexpected byproduct in the reaction of both 3-chloro-1,8-naphthyridine and 4-chloro-1,8-naphthyridine with potassium amide in liquid ammonia []. This finding, along with the identification of 2-amino-3-ethynylpyridine, indicates a cleavage of the bond between the C(2) and C(3) atoms in the naphthyridine ring system under these reaction conditions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)

![1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde](/img/structure/B1334274.png)